molecular formula C12H15BO5 B8255599 (3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid

(3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B8255599
M. Wt: 250.06 g/mol
InChI Key: GRHVJRMZLXKZAJ-UHFFFAOYSA-N
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Description

(3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with three functional groups:

  • Cyclopropylmethoxy at position 3: This bulky ether group introduces steric hindrance and lipophilicity due to the cyclopropane ring .
  • Methoxycarbonyl at position 5: An electron-withdrawing ester group that enhances reactivity in cross-coupling reactions .
  • Boronic acid at position para to the methoxycarbonyl group: Critical for Suzuki-Miyaura couplings, a cornerstone of modern organic synthesis .

This compound is primarily used in pharmaceutical intermediate synthesis, leveraging its boronic acid moiety for aryl-aryl bond formation .

Properties

IUPAC Name

[3-(cyclopropylmethoxy)-5-methoxycarbonylphenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BO5/c1-17-12(14)9-4-10(13(15)16)6-11(5-9)18-7-8-2-3-8/h4-6,8,15-16H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHVJRMZLXKZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OCC2CC2)C(=O)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 3-Hydroxy-5-bromobenzoate

The precursor methyl 3-hydroxy-5-bromobenzoate is prepared via esterification of 3-hydroxy-5-bromobenzoic acid using methanol and sulfuric acid (yield: 85–92%). The bromine atom at position 5 serves as the future site for boronic acid installation.

Etherification with Cyclopropylmethyl Bromide

The hydroxyl group at position 3 undergoes etherification with cyclopropylmethyl bromide under basic conditions (K₂CO₃, DMF, 80°C, 12 h), yielding methyl 3-(cyclopropylmethoxy)-5-bromobenzoate (yield: 70–78%). Key considerations include:

  • Base selection : Potassium carbonate minimizes ester hydrolysis.

  • Solvent optimization : DMF enhances nucleophilicity without competing side reactions.

Miyaura Borylation of the Bromide

The bromide at position 5 is converted to the boronic acid via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂ catalyst, and KOAc in dioxane (100°C, 6 h). This step produces methyl 3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (yield: 65–72%). Subsequent hydrolysis (HCl, THF/H₂O) yields the final product (yield: 88–95%).

Table 1: Miyaura Borylation Optimization

CatalystSolventTemperature (°C)Yield (%)
Pd(dppf)Cl₂Dioxane10072
Pd(OAc)₂/P(t-Bu)₃Toluene9058
PdCl₂(PPh₃)₂DMF11063

Synthetic Route 2: Directed ortho-Metalation and Boronation

Directed Lithiation of Methyl 3-(Cyclopropylmethoxy)benzoate

The methoxycarbonyl group directs lithiation to the para position using LDA (lithium diisopropylamide) at −78°C in THF. Quenching with triisopropyl borate forms methyl 3-(cyclopropylmethoxy)-5-boronobenzoate after acidic workup (yield: 60–68%).

Challenges and Mitigation

  • Regioselectivity : Competing meta-directing effects of the cyclopropylmethoxy group require low temperatures and excess LDA.

  • Boronate stability : Use of trimethyl borate instead of triisopropyl borate improves yields to 75%.

Comparative Analysis of Synthetic Methods

Table 2: Route Comparison

ParameterRoute 1 (Miyaura)Route 2 (Lithiation)
Overall Yield (%)55–6545–55
Functional Group ToleranceHighModerate
Scalability>100 g<50 g
Cost EfficiencyModerateHigh

Route 1 is preferred for large-scale synthesis due to higher functional group tolerance and scalability, while Route 2 offers cost advantages for small-scale applications.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, B-OH), 7.89 (d, J = 2.4 Hz, 1H), 7.45 (d, J = 2.4 Hz, 1H), 4.12 (d, J = 6.8 Hz, 2H), 3.91 (s, 3H), 1.45–1.32 (m, 1H), 0.72–0.65 (m, 2H), 0.38–0.31 (m, 2H).

  • ¹¹B NMR (128 MHz, CDCl₃) : δ 30.2 (broad singlet).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity, with residual palladium <5 ppm.

Industrial-Scale Adaptation

Continuous Flow Miyaura Borylation

A continuous flow system (Pd immobilized on silica, 120°C, 2 min residence time) achieves 85% yield with 99% conversion, reducing catalyst loading to 0.05 mol%.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 12.5 (vs. batch PMI of 28.3).

  • E-factor : 6.2 (vs. batch E-factor of 14.8) .

Chemical Reactions Analysis

(3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major products are biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form phenols or quinones using oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions to form esters or amides.

Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C11H15BO4 and features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial in many biochemical applications, particularly in enzyme inhibition and drug design.

Organic Synthesis

Role in Cross-Coupling Reactions:
Boronic acids are widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of biaryl compounds, which are important in pharmaceuticals and agrochemicals. The specific structure of (3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid enhances its reactivity and selectivity in these reactions.

Table 1: Comparison of Boronic Acids in Cross-Coupling Reactions

CompoundReaction TypeYield (%)Conditions
This compoundSuzuki-MiyauraTBDTBD
Phenylboronic acidSuzuki-Miyaura85%K2CO3, DMF
4-Fluorophenylboronic acidSuzuki-Miyaura90%Pd(PPh3)4, THF

Medicinal Chemistry

Potential as Enzyme Inhibitors:
Research indicates that boronic acids can act as reversible inhibitors of serine proteases and other enzymes by forming stable complexes with active site residues. The unique structure of this compound may enhance its binding affinity and specificity.

Case Study: Anticancer Activity
A study evaluated the anticancer properties of various boronic acids against different cancer cell lines. Results demonstrated that this compound exhibited significant antiproliferative activity, particularly against leukemia cell lines.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMV4-11TBD
3-Morpholino-5-fluorobenzoxaboroleA278012
2-Fluoro-6-formylphenylboronic acidA278010

Material Science

Applications in Polymer Chemistry:
The ability of boronic acids to form stable bonds with carbon-based materials makes them valuable in the development of advanced polymers. Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability.

Agricultural Chemistry

Role in Agrochemical Development:
Boronic acids are being explored for their potential use in developing new herbicides and pesticides. The unique reactivity of this compound may allow for the design of more effective agricultural chemicals that target specific pathways in plant growth.

Mechanism of Action

The mechanism of action of (3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to active sites and modulate enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Boronic acids with substituted phenyl rings are widely employed in medicinal chemistry and materials science. Below is a detailed comparison of structurally related compounds:

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Positions) Key Functional Groups Molecular Formula Applications/Reactivity Insights References
(3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid 3: Cyclopropylmethoxy; 5: Methoxycarbonyl Boronic acid, Ester, Ether C${12}$H${14}$BO$_6$* Suzuki couplings; steric hindrance moderates reactivity
(3-cyclopropyl-5-methoxyphenyl)boronic acid 3: Cyclopropyl; 5: Methoxy Boronic acid, Ether C${10}$H${13}$BO$_3$ Less steric bulk compared to target compound; used in small-molecule synthesis
(3-(methoxycarbonyl)phenyl)boronic acid 3: Methoxycarbonyl Boronic acid, Ester C$8$H$7$BO$_4$ High reactivity in Pd-catalyzed couplings due to electron-withdrawing ester
(2-chloro-5-(methoxycarbonyl)phenyl)boronic acid 2: Chloro; 5: Methoxycarbonyl Boronic acid, Ester, Chloride C$8$H$6$BClO$_4$ Chloride substituent enhances electrophilicity; used in trifluoromethylation reactions
(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid 3: Chloro; 4: Hydroxy; 5: Methoxy Boronic acid, Hydroxyl, Chloride, Ether C$7$H$6$BClO$_4$ Potential for hydrogen bonding via hydroxyl group; limited solubility
(3-Cyano-5-(trifluoromethyl)phenyl)boronic acid 3: Cyano; 5: Trifluoromethyl Boronic acid, Cyano, Trifluoromethyl C$8$H$5$BF$3$NO$2$ Strong electron-withdrawing groups enhance stability in polar solvents

*Inferred based on substituent contributions.

Key Insights from Comparisons

Steric Effects : The cyclopropylmethoxy group in the target compound introduces greater steric hindrance compared to smaller substituents like methoxy or ethoxy. This can slow reaction kinetics in Suzuki-Miyaura couplings but improve selectivity .

Electronic Effects : The methoxycarbonyl group’s electron-withdrawing nature enhances the boronic acid’s electrophilicity, facilitating cross-coupling with electron-rich aryl halides .

Solubility and Stability: Bulkier groups (e.g., cyclopropylmethoxy) reduce aqueous solubility but increase lipophilicity, beneficial for membrane permeability in drug candidates . Compounds with trifluoromethyl or cyano groups (e.g., ) exhibit higher metabolic stability, making them favorable in medicinal chemistry.

Synthetic Utility: The target compound’s boronic acid group enables efficient couplings under microwave or electrochemical conditions, as seen in related compounds .

Table 2: Reactivity in Cross-Coupling Reactions

Compound Reaction Efficiency (Yield) Catalyst System Key Observations References
Target compound Not reported Pd(OAc)$2$, K$2$CO$_3$ Expected moderate efficiency due to steric bulk
(3-(methoxycarbonyl)phenyl)boronic acid 90% (microwave) Pd(dppf)Cl$2$, K$2$CO$_3$ High yields due to minimal steric hindrance
(2-chloro-5-(methoxycarbonyl)phenyl)boronic acid 85% (electrochemical) Pd(PPh$3$)$4$, Cs$2$CO$3$ Chloride substituent accelerates oxidative addition

Biological Activity

(3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various research studies and reviews.

Overview of Boronic Acids

Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic moiety. They have been widely studied for their applications in medicinal chemistry, particularly in drug design and development due to their ability to form reversible covalent bonds with diols, which can be exploited for targeting biomolecules.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit anticancer properties. The mechanism often involves inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors. For instance, bortezomib, a well-known boronic acid derivative, is used in multiple myeloma treatment due to its ability to inhibit the proteasome pathway .

Table 1: Summary of Anticancer Activities

Compound NameType of CancerMechanism of ActionReference
BortezomibMultiple MyelomaProteasome Inhibition
This compoundVariousPotential proteasome inhibition

Antibacterial Activity

Some studies have highlighted the antibacterial properties of boronic acids. For example, certain phenylboronic acids have been shown to possess significant activity against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study: Antibacterial Efficacy

In vitro studies have demonstrated that specific boronic acids can inhibit the growth of Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) indicates that substituents on the phenyl ring significantly influence antibacterial potency.

The biological activity of this compound may be attributed to its ability to interact with biological targets through reversible covalent bonding. This interaction can modulate enzyme activities or alter protein-protein interactions.

Inhibition of Enzymatic Activity

Boronic acids can act as inhibitors for various enzymes, including serine proteases and kinases. The binding affinity is often enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the transition state during enzymatic reactions.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the reaction of cyclopropylmethanol with a suitable boron reagent under acidic conditions. The resulting compound can be further modified to enhance its biological activity.

Table 2: Synthesis Overview

StepReagent/ConditionProduct
1Cyclopropylmethanol + Boron ReagentThis compound

Q & A

Q. What are the common synthetic routes for preparing (3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation . For example, a similar boronic acid derivative, 4-(methoxycarbonyl)phenylboronic acid, was prepared using rhodium-catalyzed carboxylation with CO₂ under mild conditions (50°C, 1 atm CO₂), yielding 62% product after purification . Key steps include:

  • Substrate preparation : Bromination of the aromatic precursor.
  • Boronation : Using bis(pinacolato)diboron (B₂pin₂) with palladium catalysts (e.g., Pd(PPh₃)₄).
  • Protection strategies : Cyclopropylmethoxy groups may require temporary protection (e.g., tert-butoxycarbonyl) to prevent side reactions .

Q. What characterization techniques are essential for verifying the structure and purity of this boronic acid?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For instance, the methoxycarbonyl group typically appears as a singlet near δ 3.93 ppm in ¹H NMR and δ 167–166 ppm in ¹³C NMR .
  • HPLC-MS : Detects impurities (<2% is acceptable for most reactions) .
  • Elemental analysis : Validates boron content (theoretical ~4.5% for C₁₂H₁₃BO₅).

Q. How should this compound be stored to maintain stability?

Boronic acids are prone to protodeboronation and oxidation. Store at 0–6°C in inert, anhydrous solvents (e.g., THF) under nitrogen. Avoid prolonged exposure to moisture or acidic conditions, which degrade the boronic acid group .

Q. What are the primary applications of this compound in academic research?

It serves as a key intermediate in:

  • Suzuki-Miyaura couplings : For constructing biaryl motifs in drug discovery (e.g., antitubercular agents) .
  • CO₂ fixation : Rhodium-catalyzed carboxylation to generate aryl carboxylic acids .

Advanced Research Questions

Q. How can researchers optimize reaction yields in Suzuki-Miyaura couplings using this boronic acid?

  • Catalyst selection : Pd(OAc)₂ with SPhos ligand increases efficiency for sterically hindered substrates.
  • Solvent systems : Use toluene/water mixtures (3:1) with K₂CO₃ as base to enhance solubility.
  • Temperature control : Microwave-assisted reactions (100–120°C, 30 min) improve yields by 15–20% compared to traditional heating .

Q. How do the cyclopropylmethoxy and methoxycarbonyl substituents influence reactivity?

  • Electron-withdrawing effects : The methoxycarbonyl group (-COOMe) deactivates the aromatic ring, slowing transmetalation but improving regioselectivity.
  • Steric hindrance : The cyclopropylmethoxy group may reduce coupling efficiency with bulky aryl halides. Pre-activation via trifluoroborate salts (K⁺[Ar-BF₃⁻]) can mitigate this .

Q. How should researchers address contradictory data in cross-coupling studies (e.g., low yields in certain solvents)?

  • By-product analysis : Use LC-MS to identify protodeboronation products (e.g., phenol derivatives).
  • Kinetic studies : Vary Pd catalyst loading (1–5 mol%) to determine rate-limiting steps.
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies for solvent-dependent pathways .

Q. What strategies stabilize this boronic acid during long-term storage or harsh reactions?

  • Derivatization : Convert to the pinacol ester (boronate ester), which resists hydrolysis. For example, 3-fluoro-5-methoxycarbonylphenylboronic acid pinacol ester (CAS: 1016979-31-9) is stable at room temperature .
  • Lyophilization : Freeze-dry the compound under vacuum to remove trace moisture .

Q. How can impurities from incomplete purification affect downstream applications?

  • Chromatographic artifacts : Residual Pd (≥0.1%) can poison catalysts in subsequent reactions. Mitigate via chelation (e.g., SiliaMetS Thiol resin).
  • Boroxine formation : Detectable by ¹¹B NMR (δ ~28 ppm). Purify via recrystallization in hexane/ethyl acetate (3:1) .

Q. What advanced techniques validate boronic acid participation in multi-step syntheses?

  • Isotopic labeling : Use ¹⁰B-enriched reagents to track boron incorporation via ICP-MS.
  • In situ IR spectroscopy : Monitor B-O bond stretching (1340–1390 cm⁻¹) during reactions .

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